Butyl(1-phenylbutyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-butyl-1-phenylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-5-12-15-14(9-4-2)13-10-7-6-8-11-13/h6-8,10-11,14-15H,3-5,9,12H2,1-2H3 |
InChI Key |
SWTDLLIUKJJLRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Phenylbutylamine and Its Stereoisomers
Biocatalytic Synthesis and Enzyme Engineering
Biocatalysis offers several advantages for the synthesis of chiral amines, including high enantioselectivity under mild reaction conditions. nih.govmdpi.com Enzymes such as ω-transaminases, amine dehydrogenases, and lipases are pivotal in these synthetic strategies. mdpi.comfrontiersin.orgnih.gov A significant focus of current research is enzyme engineering, which aims to improve the properties of these biocatalysts, such as their substrate scope, activity, and stability, through techniques like directed evolution and rational design. mdpi.comacs.org
ω-Transaminase-Mediated Asymmetric Amination
ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govmbl.or.kr This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govacs.org The reaction mechanism follows a ping-pong bi-bi kinetic model, involving two half-reactions. nih.govmdpi.com
There are three primary approaches for using ω-TAs to synthesize enantiopure amines: kinetic resolution of a racemic amine mixture, asymmetric synthesis from a prochiral ketone, and deracemization of a racemic amine. mdpi.com The asymmetric synthesis route is often preferred as it can theoretically achieve a 100% yield of the desired chiral amine. acs.org
A primary limitation of many wild-type ω-TAs is their narrow substrate scope, often restricted to accepting small substituents at the carbonyl carbon. acs.orgasm.org To overcome this, protein engineering strategies, including directed evolution and rational design, are employed to expand the range of accepted substrates to include bulkier molecules like the precursor to 1-phenylbutylamine. mdpi.comacs.org
Directed Evolution: This method involves creating libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for mutants with improved properties. nih.govbohrium.com For instance, through multiple rounds of directed evolution, an (R)-selective ω-TA from Arthrobacter sp. was engineered to efficiently synthesize the anti-diabetic drug sitagliptin, a process that was recognized with a U.S. Presidential Green Chemistry Challenge Award. nih.govmdpi.com This success highlights the power of directed evolution to significantly enhance enzyme performance for industrial applications.
Rational Design: This approach relies on knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. diva-portal.orgresearchgate.net The active site of many ω-TAs is characterized by two binding pockets, a large one and a small one, which accommodate the substituents of the ketone substrate. acs.org For a substrate like 1-phenyl-1-butanone (the precursor to 1-phenylbutylamine), the phenyl group fits into the large pocket, while the propyl group must be accommodated by the small pocket, which is often a challenge for wild-type enzymes. acs.orgnih.gov
Researchers have successfully engineered the active site to accept larger substituents. For example, a single mutation, L57A, in the large pocket of an (S)-selective ω-TA from Ochrobactrum anthropi (OATA) was shown to alter the binding orientation of the substrate, creating more space in the small pocket and dramatically increasing activity towards substrates with bulky substituents. asm.org Similarly, computational redesign of an (S)-selective ω-TA from Pseudomonas jessenii (PjTA-R6) identified a triple mutant (W58M + F86L + R417L) as the most effective variant for the synthesis of (S)-1-phenylbutylamine. nih.govresearchgate.netresearchgate.net The mutation of Trp58 in the large binding pocket was identified as a key modification for expanding the substrate scope. acs.orgnih.gov
| Original Enzyme | Engineering Strategy | Key Mutations | Target Substrate/Product | Improvement | Reference |
|---|---|---|---|---|---|
| ω-TA from Pseudomonas jessenii (PjTA-R6) | Computational Redesign | W58M + F86L + R417L | (S)-1-phenylbutylamine | Best variant for this bulky amine. | nih.govresearchgate.net |
| ω-TA from Ochrobactrum anthropi (OATA) | Rational Design (Alanine Scanning) | L57A | α-keto acids with bulky substituents | 48-fold increase in activity for 2-oxopentanoic acid. | asm.org |
| ω-TA from Chromobacterium violaceum (Cv-ωTA) | Rational Design | Trp60Cys | (S)-1-phenylethylamine and 4'-substituted acetophenones | 29-fold increased specificity for (S)-1-phenylethylamine. | nih.govrsc.org |
| ω-TA from Arthrobacter sp. | Directed Evolution | 17 mutations over 5 rounds | Sitagliptin precursor | 268-fold improved activity. | nih.gov |
Understanding the kinetics and reaction mechanism of engineered ω-TA variants is crucial for optimizing their performance. The catalytic mechanism is known to proceed via a ping-pong bi-bi model, where the PLP cofactor forms a Schiff base intermediate. mdpi.commbl.or.kr
Studies on engineered variants have revealed changes in their catalytic properties. For example, the Trp60Cys variant of Chromobacterium violaceum ω-TA not only showed increased specificity but also exhibited an altered pH optimum, cofactor dependence, and increased resonance dependence in reactions with substituted acetophenones. nih.govrsc.org This suggests that the mutation led to a modified reaction mechanism. nih.govrsc.org Kinetic studies are essential to fully characterize these changes and guide further engineering efforts. diva-portal.org
Computational methods are increasingly integral to enzyme engineering. acs.org These approaches can predict the effects of mutations on enzyme stability, substrate binding, and catalytic activity, thereby reducing the experimental effort required in large-scale screening. nih.govacs.org
A combination of molecular docking and molecular dynamics (MD) simulations has been developed to predict the enantioselectivity and substrate scope of ω-TAs. acs.orgnih.govacs.orgfigshare.com This protocol models the external aldimine intermediate of the transamination reaction and uses the frequency of near-attack conformations observed in MD simulations to quantitatively predict enantioselectivity. nih.govfigshare.com The docking score of this intermediate can also be used to predict the substrate range. acs.orgfigshare.com Such computational frameworks are powerful tools for screening thousands of enzyme variants in silico, accelerating the development of ω-TAs tailored for specific bulky substrates like 1-phenyl-1-butanone. nih.govacs.orgfigshare.comresearchgate.net For example, the successful redesign of PjTA-R6 for the synthesis of (S)-1-phenylbutylamine was guided by computational design, with the crystal structures of the best variants confirming the computationally predicted structural changes. acs.orgnih.gov
Amine Dehydrogenase Catalysis for Chiral Amine Production
Amine dehydrogenases (AmDHs) offer an alternative biocatalytic route for the synthesis of chiral amines. nih.govresearchgate.net These enzymes catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. nih.govnih.gov A key advantage of AmDHs is that they avoid the formation of a ketone byproduct, which can simplify downstream processing.
Native AmDHs have been discovered that can naturally catalyze the amination of carbonyl compounds. nih.gov Furthermore, AmDHs have been engineered from other dehydrogenases, such as amino acid dehydrogenases. nih.gov Engineered AmDHs have been successfully applied to the synthesis of various chiral amines, including (R)-1-phenylethylamine. nih.govrug.nl While specific examples focusing solely on 1-phenylbutylamine are less common in the initial literature, the demonstrated success with structurally similar aromatic amines suggests their potential applicability. rug.nl Recent work has also shown that native AmDHs can be efficient for the synthesis of short-chain chiral amines, and modeling studies are helping to understand the basis for their enantioselectivity. frontiersin.orgnih.gov
Lipase-Catalyzed Kinetic Resolution and Enantiomeric Enrichment
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. Lipases are frequently used for the kinetic resolution of racemic amines via enantioselective acylation. nih.govtudelft.nl
The ChiPros™ process, for example, utilizes lipase-catalyzed acetylation for the highly efficient kinetic resolution of various alkyl amines, including (S)-1-phenylbutylamine, with high enantioselectivity. frontiersin.orgresearchgate.net Candida antarctica lipase (B570770) B (CALB) is a particularly effective catalyst for this transformation. nih.gov The efficiency and selectivity of the resolution can be influenced by the choice of acylating agent and the immobilization support for the lipase. nih.gov
Contemporary Organic Synthesis Approaches
The preparation of 1-phenylbutylamine, the precursor to Butyl(1-phenylbutyl)amine, can be accomplished through several established synthetic pathways. These methods often involve the transformation of a carbonyl group, a nitrile, or a halide into the desired amine functionality.
Reductive Amination of Ketone Precursors
Reductive amination is a powerful and widely used method for the formation of C-N bonds. nih.gov This process typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of N-butyl-1-phenylbutylamine, the precursor ketone is valerophenone (B195941) (also known as 1-phenyl-1-pentanone). wikipedia.orgnih.gov
The reaction proceeds by the nucleophilic attack of butylamine (B146782) on the carbonyl carbon of valerophenone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced to the final product, N-butyl-1-phenylbutylamine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for controlling the selectivity of the reaction, especially in the presence of other reducible functional groups. masterorganicchemistry.com For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of ketones. masterorganicchemistry.com The reaction can be performed in a one-pot fashion, making it an efficient and practical approach. nih.gov
| Precursor | Reagent | Product | Reference |
| Valerophenone | Butylamine, Reducing Agent (e.g., NaBH₃CN) | This compound | masterorganicchemistry.comnih.gov |
Catalytic Hydrogenation of Nitrile Derivatives
The catalytic hydrogenation of nitriles offers a direct route to primary amines. bme.hu For the synthesis of 1-phenylbutylamine, the corresponding nitrile precursor is 2-phenylpentanenitrile. This method involves the reduction of the carbon-nitrogen triple bond of the nitrile group using molecular hydrogen (H₂) in the presence of a metal catalyst. nih.gov
Commonly used catalysts for this transformation include transition metals such as palladium (Pd), platinum (Pt), nickel (Ni), and cobalt (Co), often supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). bme.hunih.gov The reaction conditions, including temperature, pressure, and the choice of catalyst and solvent, can significantly influence the selectivity of the reaction, minimizing the formation of secondary and tertiary amine byproducts. bme.hu While effective, this method often requires high pressures and temperatures, and the handling of hydrogen gas necessitates specialized equipment. nih.gov
| Precursor | Reagents | Product | Reference |
| 2-Phenylpentanenitrile | H₂, Metal Catalyst (e.g., Pd/C) | 1-Phenylbutylamine | bme.hunih.gov |
Nucleophilic Substitution Reactions with Halide Precursors
Nucleophilic substitution provides a classical approach to amine synthesis. This method involves the reaction of an alkyl halide with an amine, where the amine acts as the nucleophile, displacing the halide leaving group. chemguide.co.uk In the context of synthesizing N-butyl-1-phenylbutylamine, this would involve the reaction of 1-halo-1-phenylbutane (where the halogen is typically chlorine, bromine, or iodine) with butylamine. docbrown.info
The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl halide and the reaction conditions. docbrown.infochemguide.co.uk A primary challenge with this method is the potential for over-alkylation, where the newly formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To favor the formation of the desired secondary amine, a large excess of the primary amine (butylamine in this case) is often used. chemguide.co.uk
| Precursor | Reagent | Product | Reference |
| 1-Halo-1-phenylbutane | Butylamine | This compound | docbrown.info |
Strategic Hofmann Rearrangement Applications
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com This transformation proceeds through an isocyanate intermediate. wikipedia.orgnrochemistry.com To synthesize 1-phenylbutylamine using this method, the starting material would be 2-phenylpentanamide.
The reaction is typically carried out using bromine or chlorine in the presence of a strong base like sodium hydroxide. numberanalytics.com The amide is first converted to an N-haloamide, which then undergoes deprotonation and rearrangement to form an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.org A key advantage of the Hofmann rearrangement is the retention of configuration at the migrating carbon atom, which can be useful in stereoselective syntheses. nrochemistry.com
| Precursor | Reagents | Product | Reference |
| 2-Phenylpentanamide | Br₂, NaOH | 1-Phenylbutylamine | wikipedia.orgnumberanalytics.com |
Green Chemistry Formulations for Amine Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. rsc.org For amine synthesis, this includes the use of renewable resources, solvent-free reaction conditions, and catalytic processes that minimize waste. rsc.orgcapes.gov.br
One approach is the use of biocatalysts, such as amine dehydrogenases, which can facilitate the reductive amination of ketones with high enantioselectivity under mild conditions. uva.nl Another green strategy involves performing reactions in more environmentally benign solvents, such as water or ionic liquids, or under solvent-free conditions. capes.gov.br Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption. mdpi.com The development of recyclable catalysts is another key area of green chemistry research, aiming to reduce the environmental impact associated with catalyst disposal. mdpi.com
Diastereoselective Synthetic Routes
The synthesis of specific diastereomers of N-butyl-1-phenylbutylamine is of significant interest, particularly in pharmaceutical applications where biological activity is often stereospecific. Diastereoselective synthesis aims to control the formation of one diastereomer over others.
One effective strategy for achieving diastereoselective synthesis is through the use of chiral auxiliaries. For instance, the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinylimines has been shown to be a powerful method for the asymmetric synthesis of chiral amines. researchgate.netresearchgate.net In this approach, a chiral sulfinamide is condensed with an aldehyde to form a chiral imine. The subsequent addition of a Grignard or organolithium reagent to this imine proceeds with high diastereoselectivity, which is directed by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to yield the chiral primary amine. asianpubs.org
Another approach involves the diastereoselective reduction of imines. google.com By employing a chiral reducing agent or a chiral catalyst, it is possible to selectively form one diastereomer of the final amine product. For example, research has shown that the choice of organometallic reagent (organomagnesium vs. organolithium) can lead to a reversal of diastereoselectivity in the addition to chiral N-tert-butylsulfinylaldimines. researchgate.net
| Method | Key Feature | Outcome | Reference |
| Chiral Auxiliary (e.g., N-tert-butanesulfinamide) | Addition of organometallic reagents to a chiral imine | High diastereoselectivity in the formation of the C-N bond | researchgate.netresearchgate.netasianpubs.org |
| Diastereoselective Reduction | Use of chiral reducing agents or catalysts | Preferential formation of one diastereomer of the amine | google.com |
Asymmetric 1,2-Addition to Chiral Aldimines
A highly effective and widely utilized method for the asymmetric synthesis of α-branched amines, including 1-phenylbutylamine, is the diastereoselective 1,2-addition of organometallic reagents to chiral aldimines. wikipedia.orgwiley-vch.de This strategy relies on a chiral auxiliary attached to the imine nitrogen, which effectively biases the facial selectivity of the nucleophilic attack on the C=N double bond.
One of the most robust and predictable classes of chiral auxiliaries for this transformation is the N-sulfinyl group, particularly the tert-butanesulfinyl group, as pioneered by Ellman. nih.gov The process involves the condensation of an aldehyde, such as benzaldehyde (B42025), with an enantiopure tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. The subsequent addition of an organometallic reagent, like a Grignard reagent or an organolithium species, proceeds with a high degree of stereocontrol, dictated by the stereochemistry of the sulfinyl group. The chiral auxiliary is then readily cleaved under mild acidic conditions to afford the desired chiral primary amine. nih.gov
The stereochemical outcome of the addition is rationalized by a six-membered ring transition state, where the metal cation of the organometallic reagent chelates to both the nitrogen and oxygen atoms of the sulfinyl group. This chelation locks the conformation of the imine, and the nucleophile preferentially attacks from the less sterically hindered face.
For instance, the addition of isobutylmagnesium chloride to a chiral sulfinimine derived from 2-piperidinebenzaldehyde has been shown to produce the corresponding (S)-amine with high diastereoselectivity. Interestingly, by simply changing the organometallic reagent to isobutyllithium, the stereochemical outcome can be reversed to favor the (R)-isomer, demonstrating the versatility of this methodology in accessing both enantiomers from a single chiral auxiliary. asianpubs.org
Table 1: Diastereoselective Addition of Organometallic Reagents to a Chiral N-sulfinyl Imine
| Organometallic Reagent | Chiral Auxiliary | Product Stereochemistry | Diastereomeric Excess (d.e.) |
| Isobutylmagnesium Chloride | (R)-tert-butanesulfinamide | (S)-amine | High |
| Isobutyllithium | (R)-tert-butanesulfinamide | (R)-amine | High |
This table is a representative example based on findings for structurally similar amines and illustrates the principle of the methodology.
Chiral Oxime Ethers as Versatile Reagents
Chiral oxime ethers have emerged as valuable and versatile reagents for the asymmetric synthesis of primary amines. rsc.org These compounds can be prepared from the corresponding aldehydes or ketones and a chiral hydroxylamine (B1172632) derivative. The C=N bond of the oxime ether can then undergo nucleophilic addition or be reduced stereoselectively to generate a new chiral center.
In one approach, organolithium reagents, such as n-butyllithium, are added to chiral oxime ethers derived from benzaldehyde and a chiral alkoxyamine (e.g., derived from ephedrine (B3423809) or norephedrine). cdnsciencepub.comcdnsciencepub.com The addition reaction often requires the presence of a Lewis acid, such as boron trifluoride etherate, to activate the oxime ether. The diastereoselectivity of this addition can be significant, with reported diastereomeric excesses ranging from 64% to 88%. cdnsciencepub.com Following the nucleophilic addition, the N-O bond of the resulting alkoxyamine is cleaved, typically by reduction with reagents like lithium aluminum hydride (LiAlH₄), to yield the target chiral primary amine. cdnsciencepub.comcdnsciencepub.com The stereochemical preference is influenced by the geometry of the starting oxime ether (E/Z ratio) and the nature of the chiral auxiliary. cdnsciencepub.com
Table 2: Synthesis of 1-Phenylbutylamine Analogues via Nucleophilic Addition to Chiral Oxime Ethers
| Organolithium Reagent | Chiral Auxiliary on Oxime Ether | Diastereomeric Excess (d.e.) |
| n-BuLi | Derived from (-)-Norephedrine | 64-88% |
| PhLi | Derived from (-)-Norephedrine | 70-85% |
| tert-BuLi | Derived from (-)-Ephedrine | 75-88% |
This table is based on reported diastereoselectivities for the addition of various organolithium reagents to chiral benzaldehyde oxime ethers. cdnsciencepub.com
Enantiomeric Resolution Techniques
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of 1-phenylbutylamine, separation of these enantiomers is necessary to obtain the pure, optically active compounds. Enantiomeric resolution is a critical process in stereochemistry for isolating enantiomers from a racemate.
Chromatographic Methods for Diastereoisomeric Amide Separation
A powerful method for resolving chiral amines is the separation of diastereomeric derivatives by chromatography. nih.gov In this technique, the racemic amine is first reacted with a single enantiomer of a chiral derivatizing agent, typically a chiral carboxylic acid or its activated form, to form a mixture of two diastereomeric amides.
Since diastereomers have different physical and chemical properties, they can be separated using standard chromatographic techniques, most commonly high-performance liquid chromatography (HPLC) on an achiral stationary phase, such as silica gel. nih.gov Commonly used chiral derivatizing agents for amines include Mosher's acid, camphorsulfonyl chloride, and various chiral carboxylic acids. udel.edu After the diastereomeric amides are separated, the chiral auxiliary is cleaved from each diastereomer to yield the pure enantiomers of the original amine.
The efficiency of the separation is dependent on the choice of the chiral derivatizing agent and the chromatographic conditions. The development of a wide array of chiral stationary phases (CSPs) has also enabled the direct separation of enantiomers by HPLC without prior derivatization in many cases. yakhak.orgcsfarmacie.cz For amines, derivatization with a suitable agent like a nitrobenzoxadiazole (NBD) derivative can enhance detectability and improve separation on polysaccharide-based CSPs. yakhak.org
Table 3: Representative Chromatographic Separation of Diastereomeric Amides
| Chiral Derivatizing Agent | Chromatographic Method | Stationary Phase | Outcome |
| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | Gas Chromatography (GC) | Achiral | Excellent separation of diastereomeric amides |
| (-)-Camphorsultam | HPLC | Silica Gel | Baseline separation of diastereomers |
| Chiral Carboxylic Acid | HPLC | Silica Gel | Separation of diastereomeric amides |
This table illustrates common techniques used for the chromatographic resolution of chiral amines via diastereomeric amides. nih.govoup.com
Diastereomeric Salt Formation and Fractional Crystallization (e.g., Dutch Resolution)
The classical and often most industrially viable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. wikipedia.org This method takes advantage of the different solubilities of the two diastereomeric salts.
The process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, in a suitable solvent. ulisboa.pt This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts is typically less soluble in the chosen solvent and will preferentially crystallize out of the solution. The crystallized salt is then separated by filtration. Finally, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically pure amine.
The "Dutch Resolution" is an enhancement of this classical method. It involves the use of a resolving agent that is a structural analogue of the compound to be resolved or the addition of a small amount of a "family member" of the resolving agent. nih.govresearchgate.net This can improve the efficiency of the resolution by inhibiting the nucleation of the more soluble diastereomeric salt, effectively widening its metastable zone and leading to a higher yield and purity of the desired less soluble salt. nih.gov Notably, (R)-1-phenylbutylamine itself has been identified as an effective nucleation inhibitor in the resolution of mandelic acid with 1-phenylethylamine, demonstrating the core principle of the Dutch Resolution. nih.gov
Table 4: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type of Salt Formed | Separation Principle |
| (+)-Tartaric Acid | Diastereomeric Tartrate Salts | Fractional Crystallization |
| (-)-Mandelic Acid | Diastereomeric Mandelate Salts | Fractional Crystallization |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Diastereomeric Dibenzoyltartrate Salts | Fractional Crystallization |
| (1R)-(-)-Camphor-10-sulfonic acid | Diastereomeric Camphorsulfonate Salts | Fractional Crystallization |
Chemical Reactivity and Derivatization Strategies
Oxidation Reactions and Product Characterization
The secondary amine Butyl(1-phenylbutyl)amine can undergo oxidation at the benzylic position, which is activated by the adjacent phenyl group and the nitrogen atom. The specific product depends on the oxidizing agent and reaction conditions used. Strong oxidizing agents can lead to the formation of a ketone, which in this case would be an amide. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are capable of this transformation.
More selective methods have also been developed for the oxidation of benzylic C-H bonds. Research has shown that systems employing N-hydroxyphthalimide (NHPI) as a catalyst in conjunction with a co-oxidant can selectively oxidize secondary benzylic positions to introduce oxygen-containing functional groups. researchgate.net This method can be used to form an acetate (B1210297) ester directly at the benzylic carbon, yielding a valuable derivatized product. researchgate.net
| Reaction Type | Reagent(s) | Major Product | Reference |
|---|---|---|---|
| Benzylic Oxidation | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | N-butyl-1-oxo-1-phenylbutan-1-amine | |
| Benzylic Acetyloxylation | N-hydroxyphthalimide (NHPI) / Iodate species | 1-(butylamino)-1-phenylbutyl acetate | researchgate.net |
Reduction Reactions to Secondary and Tertiary Amines
As this compound is already a secondary amine, this section focuses on its conversion into tertiary amines. A primary method for this transformation is reductive amination. msu.edu This versatile, one-pot reaction involves treating the secondary amine with an aldehyde or a ketone in the presence of a reducing agent. libretexts.org
The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine and the carbonyl compound. This intermediate is then reduced in situ to the corresponding tertiary amine. libretexts.org Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly employed because they are selective for the iminium ion over the starting carbonyl compound. libretexts.org This method provides a straightforward route to synthesize a diverse array of tertiary amines with three different substituents on the nitrogen atom.
| Carbonyl Compound | Reducing Agent | Tertiary Amine Product | Reference |
|---|---|---|---|
| Formaldehyde (CH₂O) | NaBH₃CN or H₂/Catalyst | N-butyl-N-methyl-1-phenylbutan-1-amine | msu.edulibretexts.org |
| Acetone ((CH₃)₂CO) | NaBH₃CN or NaBH(OAc)₃ | N-butyl-N-isopropyl-1-phenylbutan-1-amine | msu.edulibretexts.org |
| Benzaldehyde (B42025) (C₆H₅CHO) | NaBH₃CN or H₂/Catalyst | N-benzyl-N-butyl-1-phenylbutan-1-amine | msu.edulibretexts.org |
Nucleophilic Substitution Reactivity of the Amine Moiety
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This characteristic allows it to readily participate in nucleophilic substitution reactions with various electrophilic substrates. chemguide.co.uk Such reactions are fundamental for creating new carbon-nitrogen or heteroatom-nitrogen bonds.
Two common examples of this reactivity are N-alkylation and N-acylation.
N-Alkylation : The amine can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This reaction results in the formation of a quaternary ammonium (B1175870) salt. chemguide.co.uk
N-Acylation : Reaction with acylating agents, such as acyl chlorides or acid anhydrides, yields N,N-disubstituted amides. This is a highly efficient reaction where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.
These substitution reactions are crucial for the derivatization of the amine, enabling its incorporation into more complex molecular architectures.
| Reaction Type | Electrophile | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | chemguide.co.uk |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N,N-Disubstituted Amide |
Mechanistic Investigations of Biological Activities
Neurotransmitter System Modulation
The influence of Butyl(1-phenylbutyl)amine on neurotransmitter systems is a key area of research, with studies exploring its potential to inhibit crucial enzymes and interact with various receptors.
Monoamine Oxidase (MAO) Inhibition Studies
Monoamine oxidases (MAOs) are enzymes responsible for the breakdown of monoamine neurotransmitters. nih.gov Research indicates that this compound and its analogs can act as inhibitors of these enzymes. For instance, studies on related phenylalkylamines have shown that the length of the alkyl side chain plays a significant role in their interaction with MAO. While some phenylalkylamines act as substrates for MAO-A, 4-phenylbutylamine (B88947) has been identified as a competitive inhibitor of this enzyme, with a reported Ki value of 31 ± 5 μM, though it is not a substrate. acs.org This suggests that the butyl group in this compound likely contributes to its inhibitory activity against MAO. The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576), a mechanism often associated with antidepressant effects.
The structure of the active site of MAO isoforms, particularly the presence of a bipartite cavity in MAO-B, influences inhibitor specificity. nih.gov The length and structure of the inhibitor molecule, such as the 4-phenylbutyl group, are critical for how it fits into and blocks the active site. semanticscholar.org For example, a longer side chain in some inhibitor classes has been shown to enhance MAO-B inhibitory efficacy. semanticscholar.org
Receptor Agonist and Antagonist Mechanisms
The interaction of this compound with various neurotransmitter receptors is another facet of its biological activity. While specific data on this compound is limited, studies on structurally similar compounds provide insights. For instance, piperidine (B6355638) derivatives containing a 4-phenylbutyl group have been investigated for their activity at serotonin (5-HT) receptors. 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine (4F 4PP) was found to be a potent antagonist of the 5-HT2A receptor, showing significantly higher potency compared to its action at 5-HT2C receptors. nih.gov This highlights the potential for the phenylbutyl moiety to contribute to receptor-specific antagonism.
Furthermore, derivatives of this compound have been explored as ligands for other receptors. For example, (S)-4-((S)-2-phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine has been identified as a partial agonist for the trace amine-associated receptor 1 (TAAR1), with varying affinities and efficacies across different species. guidetopharmacology.org This suggests that the core structure of this compound can be modified to create ligands with specific agonist or antagonist profiles at various receptors.
Amine Oxidase Enzyme Interactions
Beyond MAO, this compound and its analogs interact with other amine oxidases, notably semicarbazide-sensitive amine oxidase (SSAO).
Semicarbazide-Sensitive Amine Oxidase (SSAO) Substrate and Inhibitor Studies
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme involved in the metabolism of primary amines. semanticscholar.org 4-Phenylbutylamine has been utilized as a reference substrate in pharmacological investigations of SSAO activity. semanticscholar.org This indicates that the phenylbutylamine structure is recognized and processed by this enzyme. The oxidation of substrates by SSAO leads to the production of the corresponding aldehyde, hydrogen peroxide, and ammonia (B1221849). semanticscholar.org These products can have various biological effects, including insulin-like actions in adipocytes. nih.gov
Conversely, derivatives of this structure can also act as inhibitors of SSAO. The development of SSAO inhibitors is an active area of research due to their potential therapeutic applications in inflammation and other diseases. semanticscholar.org
Structure-Activity Relationships in Enzyme Binding
The relationship between the chemical structure of this compound analogs and their binding to amine oxidases is a critical area of study. For MAO-A, a linear correlation has been observed between the Taft steric value (Es) of the alkyl side chain of arylalkylamine analogs and their binding affinities. acs.org This indicates that steric interactions of the alkyl chain, such as the butyl group, strongly influence how tightly the inhibitor binds to the enzyme. acs.org
In the context of SSAO, structure-activity relationship studies have shown that modifications to the phenylbutylamine scaffold can significantly alter its activity. semanticscholar.org For instance, in a series of pyrrolidine (B122466) pentamine derivatives, the phenyl functionality on the butyl chain was found to be non-essential for inhibitory activity against a specific bacterial enzyme and could be replaced by aliphatic groups. mdpi.com The position of the phenyl group on the butyl chain and the length of the aliphatic chain were also not critical. mdpi.com This suggests a degree of flexibility in the enzyme's active site for this part of the molecule.
Specific Receptor Binding and Ligand Profiling
The phenylbutylamine moiety is a key structural feature in ligands designed for various receptors, including sigma (σ) receptors.
Studies on sigma-2 (σ2) receptor ligands have shown that compounds containing a phenylbutyl chain can exhibit high binding affinity. scielo.brscielo.br For example, shortening a phenylpentyl chain to a phenylbutyl chain in a series of piperidine derivatives did not significantly reduce affinity for the σ2 receptor. scielo.brscielo.br This suggests that the phenylbutyl group is well-tolerated within the binding pocket of this receptor. The proposed binding model for the σ2 receptor includes an amine binding site flanked by two hydrophobic sites, which can accommodate the phenylbutyl structure. scielo.brscielo.br
Furthermore, the potent σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to act as an agonist at this receptor, modulating nitric oxide production. ahajournals.org This demonstrates that the 4-phenylbutyl piperidine structure can confer specific agonist activity at the σ1 receptor.
Sigma Receptor Ligand Interactions and Neuroprotection Research
The sigma-1 (σ1) receptor, an intracellular chaperone protein, has been identified as a significant target for therapeutic intervention in neurological disorders due to its role in modulating cellular stress responses and promoting cell survival. frontiersin.org Research into ligands for this receptor has revealed the neuroprotective potential of compounds structurally related to this compound. A key example is 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP), a potent σ1-receptor ligand that has demonstrated significant neuroprotective effects in models of cerebral ischemia. ahajournals.orgwikipedia.org
Studies have shown that PPBP can reduce the volume of brain tissue damage following an ischemic event, such as a stroke. ahajournals.orgnih.gov The mechanism behind this protection is multifaceted. One key action is the attenuation of ischemia-induced production of nitric oxide (NO), a molecule that can be neurotoxic at high levels. ahajournals.org The neuroprotective effects of PPBP are reportedly lost when the enzyme responsible for neuronal nitric oxide production (nNOS) is absent or inhibited, suggesting that PPBP's protective action occurs upstream of NO generation. ahajournals.org
Furthermore, research indicates that the neuroprotective activity of σ1-receptor agonists like PPBP is linked to the preservation of anti-apoptotic proteins, such as Bcl-2. researchgate.net In in-vitro studies using primary cortical neuronal cultures, PPBP was found to attenuate neuronal injury caused by oxygen-glucose deprivation or glutamate (B1630785) exposure. researchgate.net This protective effect was associated with an increase in Bcl-2 expression, which helps to prevent the cell death cascade. researchgate.net The effect was reversed by the addition of a σ1-receptor antagonist, confirming that the action is mediated through the sigma receptor. researchgate.net
The structural components of these ligands are crucial for their affinity and activity at the sigma receptor. Docking studies on a series of neuroprotective agents have highlighted the importance of the 1-(phenylbutyl)piperidine moiety for proper orientation and interaction within the receptor's binding site. frontiersin.org Specifically, the amine group is critical for forming a salt bridge interaction with the residue Glu172 of the sigma-1 receptor. frontiersin.org
| Compound | Receptor Target | Finding | Reference |
| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 (σ1) | Attenuates infarction volume in rat cortex and striatum after middle cerebral artery occlusion. | nih.gov |
| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 (σ1) | Reduces ischemia-evoked nitric oxide (NO) production. | ahajournals.org |
| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 (σ1) | Increases expression of the anti-apoptotic protein Bcl-2. | researchgate.net |
| RC-33 Analogues | Sigma-1 (σ1) | The 1-(3-phenylbutyl)piperidine group is key for binding and neuroprotective properties. | frontiersin.org |
Histamine (B1213489) H3 Receptor Agonism and Antagonism: Insights from Analogues
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As such, it is a significant target for drugs aimed at treating neurological and psychiatric disorders. nih.gov While most H3R agonists are based on the imidazole (B134444) ring structure of histamine, research into non-imidazole compounds has provided valuable insights, particularly from analogues of this compound. acs.org
A pivotal discovery in the development of non-imidazole H3R antagonists was the finding that removing the imidazole ring from Nα-(4-phenylbutyl)histamine, a known H3 antagonist, resulted in N-ethyl-N-(4-phenylbutyl)amine. sci-hub.se This compound, a close analogue of this compound, retained antagonist activity at the H3 receptor with a Ki value of 1.3 μM. sci-hub.senih.gov This demonstrated that the imidazole ring was not essential for H3R antagonism, opening a new avenue for drug design. sci-hub.se
Structure-activity relationship studies have further elucidated the requirements for H3R activity. By using N-ethyl-N-(4-phenylbutyl)amine as a lead compound, researchers synthesized a series of tertiary amines and found that subtle structural modifications could significantly alter affinity and functional activity. nih.gov For instance, slight changes in the structure of certain ether and carbamate (B1207046) analogues can cause a switch from antagonist to partial agonist activity. nih.gov This transition is exemplified by a comparison of FUB 335 (an antagonist) with FUB 373 and FUB 407 (partial agonists), where a minor structural alteration leads to a change in functional effect. nih.gov These findings suggest that a protonated nitrogen atom in the side chain, typical for classical agonists, is not a strict requirement for H3 receptor agonism. nih.gov
| Compound | Action at H3 Receptor | Affinity (Ki) | Reference |
| Nα-(4-Phenylbutyl)histamine | Antagonist | 0.63 μM | sci-hub.se |
| N-ethyl-N-(4-phenylbutyl)amine | Antagonist | 1.3 μM | sci-hub.senih.gov |
| N-(5-phenoxypentyl)pyrrolidine | Antagonist | 0.18 μM | nih.gov |
| N-(5-p-nitrophenoxypentyl)pyrrolidine | Antagonist | 39 nM | nih.gov |
| FUB 335 | Antagonist | pKi 7.51 - 9.53 (for series) | nih.gov |
| FUB 373 | Partial Agonist | pKi 7.51 - 9.53 (for series) | nih.gov |
| FUB 407 | Partial Agonist | pKi 7.51 - 9.53 (for series) | nih.gov |
Dopamine Receptor Affinity Studies of Related Compounds
Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are crucial targets in the treatment of various central nervous system disorders, including schizophrenia and substance addiction. nih.govvanderbilt.edu Research has revealed a significant crossover between ligands that bind to sigma receptors and those with affinity for dopamine receptors. nih.gov
Studies have shown that compounds with high affinity for the D4 receptor can also interact with sigma-1 receptors. For example, the D4-selective ligand L-745,870 and the antipsychotic drug haloperidol (B65202) bind to both receptor types. nih.gov This cross-reactivity can be attributed to certain shared structural features. The structure-affinity relationship for butyrophenones at the sigma-1 receptor highlights the importance of a 4-linked phenyl group and an electronegative moiety along the butyl chain for high-affinity binding. nih.gov
The development of dopaminergic agents has involved extensive structure-activity relationship studies on compounds related to a phenoxyethylamine framework. In a series of 4-(aminoethoxy)indolones, which are bioisosteric analogues of flexible phenoxyethylamines, modifications to the N-benzylaminoethoxy side chain were found to optimize the conformation for accessing the D2 agonist pharmacophore. acs.org For example, replacing a phenol (B47542) with an indolone moiety resulted in a 17-fold increase in D2High affinity. acs.org Generally, secondary amines in this series showed higher affinity than their tertiary amine counterparts, although high affinity could be maintained in tertiary amines if the benzyl (B1604629) group was part of a constrained ring system. acs.org These studies underscore how specific structural elements and conformational constraints in phenyl- and butyl-containing amine structures govern their affinity and selectivity for dopamine receptor subtypes.
| Compound Class/Name | Receptor Target(s) | Key Finding | Affinity (Ki) | Reference |
| Butyrophenones (e.g., Haloperidol) | Sigma-1, Dopamine D2-like | Similar affinities for both receptor types contributed to early classification difficulties. | Haloperidol: ~3-4 nM for σ1 | nih.gov |
| Dopamine D4 Selective Compounds | Sigma-1, Dopamine D4 | Several D4-selective drugs also bind to sigma-1 receptors. | L-745,870: ~40 nM for σ1 | nih.gov |
| Indolone 6 | Dopamine D2High | High affinity D2 agonist. | 0.14 nM | acs.org |
| Indolone 8a | Dopamine D2High | High affinity D2 agonist, demonstrating benefit of indolone scaffold. | 0.2 nM | acs.org |
| Buspirone | Dopamine D3, Dopamine D4 | Binds with high affinity to D3 and D4 receptors. | Not Specified | vanderbilt.edu |
Computational and Theoretical Chemical Investigations
Molecular Modeling for Structure-Function Relationships
Molecular modeling allows for the detailed exploration of how the three-dimensional structure of a molecule like Butyl(1-phenylbutyl)amine dictates its function, particularly its interactions with biological macromolecules such as proteins and enzymes.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding potential pharmacological targets. For this compound, docking simulations could be employed to predict its binding affinity and mode of interaction with enzymes like monoamine oxidases (MAOs), which are known to be inhibited by structurally related compounds like 4-phenylbutylamine (B88947). chemicalbook.com
The process involves generating 3D structures of the ligand and the receptor's active site. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the active site, scoring each based on a force field that estimates the binding energy. mdpi.com Hyperactive FMS-like tyrosine kinase-3 (FLT3) is a target for which computational modeling, including docking, has been used to identify critical residues for ligand binding. nih.gov Studies on other compounds show that key interactions often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. mdpi.comdoi.org For instance, in a hypothetical docking of this compound into a receptor active site, the phenyl group might engage in pi-pi stacking with aromatic residues, while the secondary amine could form hydrogen bonds.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor
| Parameter | Value | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Binding Energy (kcal/mol) | -7.5 | Phe329, Trp231, His438 |
| Hydrogen Bonds | 1 | Ser287 |
This table presents a hypothetical scenario based on typical docking study outcomes for similar amine compounds.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. youtube.com When applied to an enzyme-substrate complex, such as this compound bound to a metabolic enzyme or a synthesizing enzyme, MD can reveal crucial information about the stability of the binding, conformational changes in the protein, and the role of solvent molecules. nih.gov The foundation of these simulations lies in calculating the trajectory of atoms and molecules by solving Newton's equations of motion, using force fields to describe the interatomic forces. youtube.comnih.gov
An MD simulation can start with the docked pose of the ligand in the enzyme's active site. nih.gov The simulation would track the movements of the ligand and the surrounding amino acid residues over nanoseconds or even microseconds. This can validate the stability of the docked conformation and identify key dynamic interactions that contribute to binding and catalysis. nih.gov It can also reveal how the binding of the substrate induces conformational changes in the enzyme, a concept known as "induced fit," which is essential for enzymatic function. nih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation of an Enzyme-Ligand Complex
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | Describes the potential energy of the system | AMBER, GROMOS |
| Water Model | Explicit representation of solvent | TIP3P |
| Simulation Time | Duration of the simulation | 100-500 nanoseconds |
| Temperature | System temperature | 300 K |
| Pressure | System pressure | 1 bar |
This table summarizes common parameters used in MD simulations as described in the literature. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
To build a QSAR model for a series of compounds related to this compound, one would first synthesize or computationally generate a set of structural analogs with varying substituents. nih.gov For each analog, experimental biological activity (e.g., IC₅₀ value for enzyme inhibition) would be measured. mdpi.com Concurrently, a variety of molecular descriptors—numerical values that encode chemical information—are calculated for each molecule. These can include constitutional, topological, and quantum-chemical descriptors. nih.govresearchgate.net
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are then used to create a mathematical equation that correlates the descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model must be validated to ensure its predictive power, often by using an external test set of compounds that were not used in the model's creation. mdpi.com Such models can then be used to predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more potent molecules. nih.gov
Table 3: Example of a Hypothetical QSAR Equation and Relevant Descriptors
| QSAR Equation (Hypothetical) | pIC₅₀ = 0.6 * LogP - 0.2 * PSA + 1.5 * (Dipole_Z) + 2.1 |
|---|---|
| Descriptor | Description |
| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration |
| LogP | The logarithm of the octanol-water partition coefficient (hydrophobicity) |
| PSA | Polar Surface Area |
This table presents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and predicted biological activity.
Protein Engineering through Computational Design
Protein engineering aims to create new or improved enzymes with desired properties. Computational design is a key strategy in this field, allowing for the rational design of mutations to alter an enzyme's function.
Amine dehydrogenases (AmDHs) are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. nih.gov However, their natural substrate scope is often limited. acs.orgtudelft.nl Computational methods can be used to engineer these enzymes to accept new, bulkier substrates, which could potentially include the precursors to this compound (i.e., 1-phenyl-1-butanone and butylamine).
The process begins with a structural model of the parent enzyme, either from X-ray crystallography or homology modeling. york.ac.uk The active site is analyzed to identify key residues that create steric hindrance for the target substrate. researchgate.net In silico mutagenesis is then performed, where these bulky residues are computationally replaced with smaller ones (e.g., Tryptophan to Alanine). york.ac.uk Molecular docking or MD simulations are then used to predict whether these mutations will allow the new substrate to bind effectively in a catalytically competent orientation. york.ac.uk This computational pre-screening significantly reduces the experimental effort required to find effective enzyme variants. acs.orgnih.gov
Table 4: Hypothetical In Silico Mutations in an Amine Dehydrogenase to Accommodate this compound Synthesis
| Wild-Type Residue | Position | Mutation | Predicted Outcome |
|---|---|---|---|
| Tryptophan (W) | 145 | Alanine (A) | Reduces steric clash with the phenyl group of the substrate. york.ac.uk |
| Phenylalanine (F) | 140 | Alanine (A) | Expands the binding pocket to accommodate the butyl group. york.ac.uk |
| Leucine (L) | 265 | Glycine (G) | Increases flexibility of the active site loop. |
This table illustrates how specific mutations, guided by computational predictions, could be used to engineer an enzyme for a novel substrate, based on published protein engineering strategies. acs.orgyork.ac.uk
Spectroscopic and Conformational Analysis
Vibrational Spectroscopy for Rotational Isomer Characterization (FT-IR, Raman)
There is no published research detailing the use of Fourier-transform infrared (FT-IR) or Raman spectroscopy to characterize the rotational isomers of this compound. Such studies would be essential to experimentally identify the different conformers present at various temperatures and in different phases by analyzing the characteristic vibrational modes sensitive to the molecule's geometry.
Quantum Chemical Calculations of Conformational Stability
Similarly, a search of scientific databases yields no quantum chemical calculations specifically performed on this compound to determine the relative energies and stabilities of its possible conformers. These theoretical investigations, often employing methods like Density Functional Theory (DFT), are crucial for understanding the potential energy surface of the molecule and predicting the most stable three-dimensional structures.
Emerging Research Areas and Translational Prospects
Design and Synthesis of Advanced Bioactive Molecules
The chemical scaffold of Butyl(1-phenylbutyl)amine and its derivatives serve as a valuable starting point for the design and synthesis of advanced bioactive molecules. Researchers leverage its structural features to explore new therapeutic agents and biological probes.
One key area of investigation is the development of derivatives with enhanced biological activity. For instance, the synthesis of compounds like 3-(2,2-dimethyloxan-4-yl)-4-phenylbutylamine highlights the exploration of more complex molecular architectures derived from simpler amine structures. naturalproducts.net The core structure of this compound provides a versatile platform for structural modifications aimed at optimizing interactions with biological targets.
The synthesis of such molecules often involves multi-step processes. A common and efficient method for preparing the parent compound, 1-phenylbutan-1-amine, is through the reductive amination of 1-phenylbutan-1-one. ontosight.ai This reaction typically involves the condensation of the ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced using agents like sodium cyanoborohydride or through catalytic hydrogenation.
Furthermore, the chiral nature of this compound, with its stereogenic center, makes it a significant target in asymmetric synthesis. ontosight.ai The development of enantiomerically pure forms is crucial, as different enantiomers can exhibit distinct biological activities. For example, enzymatic kinetic resolution, particularly using enzymes like Candida antarctica Lipase (B570770) B (CALB), has been shown to be highly effective in separating enantiomers, achieving high enantiomeric ratios.
The structural framework of this compound is also utilized in the creation of unnatural amino acid derivatives. Recent research has led to the discovery of novel types of chirality, such as "staircase chirality," inspired by the design of such derivatives. nih.gov In one study, a derivative, (S)-N-((S)-1-(4-bromophenyl)-1-phenylbutyl)-2-methylpropane-2-sulfinamide, was synthesized as a key building block. researchgate.net This demonstrates the role of the this compound motif in constructing complex chiral molecules with unique three-dimensional structures. nih.govresearchgate.net
Table 1: Synthetic Methodologies for this compound and Derivatives
| Method | Description | Key Reagents/Catalysts | Application |
|---|---|---|---|
| Reductive Amination | Reaction of a ketone (e.g., 1-phenylbutan-1-one) with an amine in the presence of a reducing agent. ontosight.ai | Sodium cyanoborohydride, Catalytic Hydrogenation | Synthesis of primary amines. ontosight.ai |
| Enzymatic Kinetic Resolution | Separation of enantiomers using stereoselective enzymes. | Candida antarctica Lipase B (CALB) | Production of enantiomerically pure amines. |
| Asymmetric Carbonyl Addition | Stereoselective addition to a carbonyl group to create a chiral center. researchgate.net | Chiral auxiliaries researchgate.net | Synthesis of specific stereoisomers of complex derivatives. researchgate.net |
Role in Proteomics and Metabolomics Research Tools
This compound and its analogs are increasingly recognized for their utility as research tools in the fields of proteomics and metabolomics. These disciplines aim to comprehensively identify and quantify the complete set of proteins and metabolites within a biological system, respectively.
In proteomics, this compound can serve as an intermediate in the development of bioactive molecules used to study protein-ligand interactions. Its structural similarity to other biologically active amines makes it a valuable tool for investigating structure-activity relationships, particularly for proteins that are targets for drug discovery. The interaction of small molecules like this compound derivatives with proteins can provide insights into binding affinities and the functional consequences of these interactions. For example, research into amyloid-β, a key protein in Alzheimer's disease, has shown that it binds to a multitude of proteins, affecting cellular processes like protein translation. acs.org While not directly mentioning this compound, this type of study highlights the importance of small molecule probes in understanding complex protein interaction networks. acs.org
In the realm of metabolomics, which involves the non-biased quantification of low molecular weight metabolites, compounds like this compound can be used as reference standards. core.ac.uk The development of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), allows for the detailed metabolic profiling of biological samples. core.ac.uk The use of well-characterized compounds is essential for the accurate identification and quantification of metabolites in complex mixtures like urine or serum. core.ac.uk Studies combining proteomics and metabolomics have revealed significant alterations in amino acid metabolism in conditions like sepsis, underscoring the interconnectedness of these biological systems. nih.gov
The application of this compound derivatives in these "omics" fields is facilitated by their compatibility with various analytical platforms. These can range from mass spectrometry-based techniques for identifying protein binding partners to chromatographic methods for separating and quantifying metabolites. core.ac.uk
Catalysis Innovation and Chiral Ligand Development
The chiral nature of this compound and its derivatives makes them valuable components in the field of catalysis, particularly in the development of chiral ligands for asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.
Chiral amines, including derivatives of this compound, can be employed as chiral auxiliaries or as part of more complex chiral ligands that coordinate to a metal center. sigmaaldrich.com These ligands create a chiral environment around the metal, enabling the stereoselective transformation of a prochiral substrate into a single enantiomer of the product. The (R)-enantiomer of 1-phenylbutan-1-amine, for instance, can serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiopure pharmaceuticals.
Recent advancements in catalysis have focused on developing novel strategies that can benefit from ligands derived from structures like this compound. For example, a "ligand-relay" strategy in nickel-catalyzed migratory hydroarylation has been developed. nih.gov This approach combines two simple ligands—one for chain-walking and another for asymmetric arylation—to achieve highly regio- and enantioselective C(sp3)−H functionalization. nih.gov This methodology provides access to structurally diverse chiral 1,1-diarylalkanes, which are present in numerous bioactive molecules. nih.gov
Furthermore, the development of biocatalysts, such as ω-transaminases, for the synthesis of chiral amines is a rapidly growing area. mdpi.com While naturally occurring enzymes often struggle with bulky substrates, protein engineering and directed evolution are being used to expand their substrate scope. mdpi.com For example, a triple mutant of an ω-transaminase (W58M/F86L/R417L) showed enhanced activity for the synthesis of 1-phenylbutylamine. researchgate.net Similarly, other studies have identified mutants with significantly increased activity toward (S)-phenylbutylamine. mdpi.com These engineered enzymes offer a green and highly selective alternative to traditional chemical catalysis. mdpi.com
Table 2: Applications in Catalysis
| Catalyst/Ligand Type | Application | Key Features |
|---|---|---|
| Chiral Amine Auxiliaries | Asymmetric synthesis | Induce stereoselectivity in chemical transformations. |
| Chiral Ligands for Metal Catalysis | Enantioselective C-C and C-H bond formation nih.gov | Creates a chiral environment around a metal center. nih.gov |
| Engineered ω-Transaminases | Biocatalytic synthesis of chiral amines mdpi.comresearchgate.net | High enantioselectivity and environmentally friendly conditions. mdpi.com |
Interdisciplinary Research in Chemical Biology
The unique properties of this compound and its derivatives place them at the intersection of chemistry and biology, fostering interdisciplinary research in chemical biology. This field utilizes chemical tools and concepts to investigate and manipulate biological systems.
A significant area of this interdisciplinary research is in drug design and discovery. acs.org The principles of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, are often applied to molecules like this compound to modulate their biological activity, metabolic stability, and pharmacokinetic properties. acs.org For example, the replacement of hydrogen with fluorine can block metabolic pathways, while the substitution of carbon with silicon can alter lipophilicity and bond lengths. acs.org These subtle modifications can have profound effects on how a molecule interacts with its biological target.
The synthesis of this compound derivatives is also crucial for creating probes to study biological processes. For instance, the development of enantiomerically pure amino alcohols, which can be derived from chiral amines, is important due to their biological activities and applications in chemical synthesis. researchgate.net These compounds can be used to investigate enzyme mechanisms or to map the active sites of receptors.
Furthermore, the application of biocatalysis in the synthesis of chiral amines like (S)-1-phenylbutylamine is a prime example of the synergy between chemistry and biology. frontiersin.orgresearchgate.net Researchers are not only using enzymes as "green" catalysts but are also engineering them to accept non-natural substrates and perform novel transformations. mdpi.comnih.gov This often involves a combination of computational modeling, molecular biology techniques, and synthetic chemistry to create biocatalysts with desired properties. researchgate.net
The study of how small molecules like this compound derivatives interact with complex biological systems, such as the network of proteins involved in a particular disease, is another key aspect of chemical biology research. acs.org This can lead to the identification of new drug targets and a deeper understanding of disease mechanisms. For example, derivatives of coumarin, which can contain a phenylbutyl moiety, have been investigated for their anticoagulant and anti-HIV properties. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
